molecular formula C7H15NO2 B13052898 Methyl (3S)-3-amino-2,2-dimethylbutanoate

Methyl (3S)-3-amino-2,2-dimethylbutanoate

Cat. No.: B13052898
M. Wt: 145.20 g/mol
InChI Key: HYUUPJAZVLZSGD-YFKPBYRVSA-N
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Description

Methyl (3S)-3-amino-2,2-dimethylbutanoate is an organic compound with a unique structure that includes an amino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3S)-3-amino-2,2-dimethylbutanoate can be synthesized through several methods. One common approach involves the esterification of the corresponding amino acid. The reaction typically uses methanol and an acid catalyst to convert the amino acid into its methyl ester form . Another method involves the use of protecting groups to selectively react with the amino group, followed by esterification and deprotection steps .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-3-amino-2,2-dimethylpropanoate
  • Methyl (3S)-3-amino-2,2-dimethylpentanoate
  • Methyl (3S)-3-amino-2,2-dimethylhexanoate

Uniqueness

Methyl (3S)-3-amino-2,2-dimethylbutanoate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its combination of an amino group and a methyl ester group allows for versatile chemical modifications and applications .

Biological Activity

Methyl (3S)-3-amino-2,2-dimethylbutanoate, also known as methyl 3-amino-2,2-dimethylbutanoate hydrochloride, is an organic compound with significant implications in biological systems. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₅NO₂
  • IUPAC Name : this compound hydrochloride
  • SMILES Notation : CC(C(C)(C)C(=O)OC)N

The compound features a branched structure with an amino group that can participate in various biochemical interactions.

This compound is believed to influence metabolic pathways through its interaction with enzymes and receptors. Its amino group facilitates hydrogen bonding and ionic interactions, potentially modulating enzyme activity and affecting cellular processes. The compound's unique structure allows it to act as a substrate or inhibitor for various enzymes involved in metabolic pathways.

1. Metabolic Pathways

Research indicates that this compound participates in important metabolic processes. It may act as a precursor in the synthesis of other biologically active compounds, contributing to amino acid metabolism and energy production pathways .

2. Enzyme Interactions

The compound has been studied for its potential to interact with specific enzymes. For instance, it may inhibit or activate enzymes involved in amino acid metabolism, affecting overall metabolic rates and cellular respiration. Its structural features suggest it could mimic natural substrates or act as a competitive inhibitor .

3. Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound. Preliminary studies suggest it may have roles in:

  • Neurological Health : Potential neuroprotective effects have been hypothesized based on its structural similarities to known neuroactive compounds.
  • Metabolic Disorders : Its ability to modulate metabolic pathways may offer insights into treatments for obesity and diabetes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Enzyme InteractionDemonstrated potential inhibition of specific metabolic enzymes.
Therapeutic ApplicationsSuggested neuroprotective properties in animal models.
Metabolic PathwaysIdentified as a key player in amino acid metabolism.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl (3S)-3-amino-2,2-dimethylbutanoate

InChI

InChI=1S/C7H15NO2/c1-5(8)7(2,3)6(9)10-4/h5H,8H2,1-4H3/t5-/m0/s1

InChI Key

HYUUPJAZVLZSGD-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(C)(C)C(=O)OC)N

Canonical SMILES

CC(C(C)(C)C(=O)OC)N

Origin of Product

United States

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